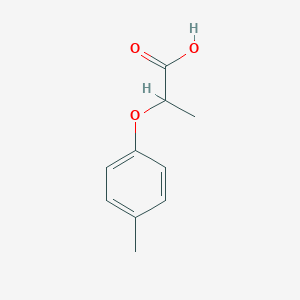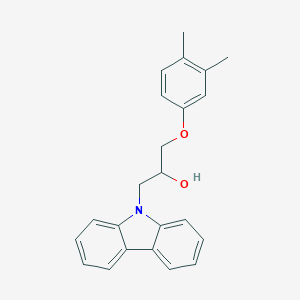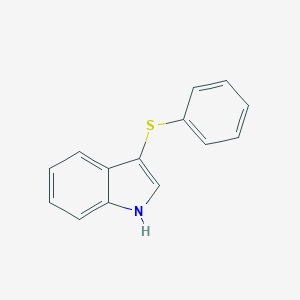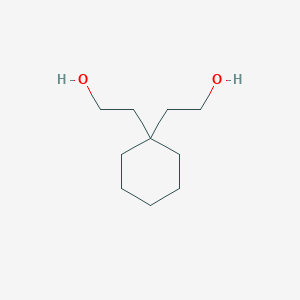![molecular formula C21H15NO3S B184348 [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone CAS No. 40899-90-9](/img/structure/B184348.png)
[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone, also known as BIPM, is a chemical compound that has gained significant attention due to its potential use in scientific research. BIPM belongs to the family of indole-based compounds that possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to inhibit the activity of certain enzymes involved in pain, such as phospholipase A2 (PLA2) and lipoxygenase (LOX).
Advantages and Limitations for Lab Experiments
One advantage of using [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone in lab experiments is its potent anticancer activity against various cancer cell lines. This compound has also been found to have anti-inflammatory and analgesic properties, making it a useful tool for studying these biological processes. However, one limitation of using this compound in lab experiments is its low yield, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more efficient synthesis methods for this compound to increase its availability for research purposes.
Synthesis Methods
The synthesis of [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone involves the reaction of indole-2-carboxylic acid with benzenesulfonyl chloride and triethylamine in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50%.
Scientific Research Applications
[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Properties
| 40899-90-9 | |
Molecular Formula |
C21H15NO3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H15NO3S/c23-21(16-9-3-1-4-10-16)20-15-17-11-7-8-14-19(17)22(20)26(24,25)18-12-5-2-6-13-18/h1-15H |
InChI Key |
KGCRCQNGSHMIKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
| 40899-90-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


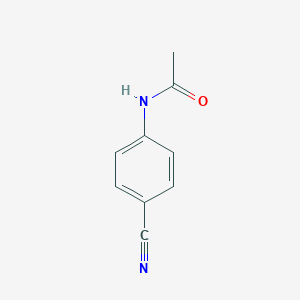
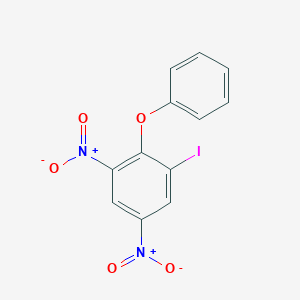
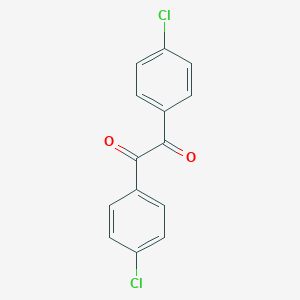
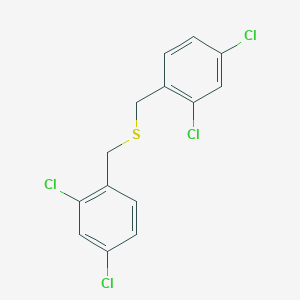
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)


